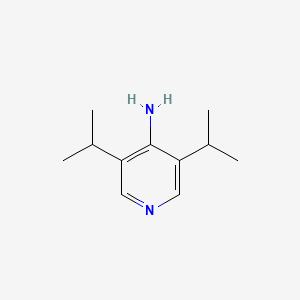

3,5-Diisopropylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diisopropylpyridin-4-amine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two isopropyl groups attached to the 3rd and 5th positions of the pyridine ring, and an amine group attached to the 4th position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of pyridine derivatives. For instance, starting with 4-aminopyridine, the introduction of isopropyl groups at the 3rd and 5th positions can be accomplished using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the isopropyl groups selectively. These methods offer advantages in terms of scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Diisopropylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Diisopropylpyridin-4-amine has been investigated for its potential as a pharmaceutical agent due to its ability to act as an inhibitor for various enzymes and receptors:

- Inhibitory Activity : Research indicates that derivatives of this compound can inhibit calmodulin-dependent kinases, which are implicated in insulin signaling pathways. This property suggests potential applications in treating conditions like diabetes and obesity by restoring insulin sensitivity in vivo models .

- Selective Inhibition : The compound has shown promise as a selective inhibitor of spleen tyrosine kinase (SYK), which may be beneficial in treating autoimmune diseases and certain types of lymphomas .

Catalysis

The compound's basicity and steric hindrance make it suitable for use as a catalyst or a base in organic synthesis:

- Peptide Coupling : Its highly hindered structure allows it to serve as an effective base in peptide coupling reactions, facilitating the formation of peptide bonds under mild conditions .

Material Science

In material science, the unique properties of this compound can be exploited in the development of advanced materials:

- Polymerization : The compound can be utilized as a polymerization initiator or modifier, contributing to the synthesis of specialty polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Case Study 1: Insulin Sensitivity Restoration

A study investigated the effects of a compound related to this compound on insulin sensitivity in diet-induced obesity models. The results indicated that treatment with this compound improved glucose control and increased insulin sensitivity without significant adverse effects .

Case Study 2: Peptide Synthesis Optimization

Another research effort focused on optimizing peptide synthesis using this compound as a base. The study demonstrated that the compound facilitated efficient coupling reactions with high yields, showcasing its utility in pharmaceutical development where peptide therapeutics are increasingly important .

Mécanisme D'action

The mechanism of action of 3,5-Diisopropylpyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyridin-4-amine: Similar structure but with methyl groups instead of isopropyl groups.

3,5-Diethylpyridin-4-amine: Contains ethyl groups instead of isopropyl groups.

4-Aminopyridine: Lacks the isopropyl groups, making it less sterically hindered.

Uniqueness

3,5-Diisopropylpyridin-4-amine is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biological systems, making it a valuable compound for specific applications where such properties are desired.

Activité Biologique

3,5-Diisopropylpyridin-4-amine is an organic compound characterized by its molecular formula C11H18N2 and a molecular weight of 178.28 g/mol. The compound features a pyridine ring substituted with two isopropyl groups at the 3 and 5 positions and an amino group at the 4 position. This unique structural arrangement not only enhances steric hindrance but also influences the compound's chemical reactivity and potential biological activity, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The basicity of the amino group allows it to participate in protonation reactions, which can modulate its binding affinity to biological targets. The steric bulk introduced by the isopropyl groups may also affect how the compound interacts with these targets, potentially leading to distinct pharmacological effects compared to less substituted analogs.

Potential Applications

- Pharmaceutical Development : The compound's unique structure may confer specific pharmacological properties, making it a candidate for drug development targeting various diseases.

- Organic Electronics : Given its structural characteristics, it may have applications in organic electronic devices.

- Catalysis : As a ligand, it could be utilized in catalytic processes due to its ability to stabilize metal complexes.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Methylpyridin-4-amine | 100-92-7 | 0.85 |

| 3-Ethylpyridin-4-amine | 1879-09-0 | 0.82 |

| 2,6-Diisopropylpyridine | 1008-89-5 | 0.80 |

This comparison highlights how variations in the substituents on the pyridine ring can lead to differences in biological activity and chemical properties.

Study on Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in metabolic regulation.

Pharmacological Evaluation

In a pharmacological evaluation, animal models were used to assess the compound's efficacy in treating conditions such as anxiety and depression. Preliminary findings showed that it could modulate neurotransmitter systems effectively, warranting further investigation into its therapeutic potential.

Propriétés

IUPAC Name |

3,5-di(propan-2-yl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYFAMIRIYZCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=C1N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.